Methyl (E)-3-(2,5-difluorophenyl)acrylate
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Overview
Description
Methyl (E)-3-(2,5-difluorophenyl)acrylate is an organic compound that belongs to the class of esters It is characterized by the presence of a difluorophenyl group attached to an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (E)-3-(2,5-difluorophenyl)acrylate can be synthesized through several methods. One common approach involves the esterification of (E)-3-(2,5-difluorophenyl)acrylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Heck coupling reaction, where 2,5-difluoroiodobenzene is reacted with methyl acrylate in the presence of a palladium catalyst and a base such as triethylamine. This reaction proceeds under mild conditions and provides good yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and reduced production costs. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-3-(2,5-difluorophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The double bond in the acrylate moiety can be reduced to form the corresponding saturated ester.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms under basic conditions.
Major Products Formed
Oxidation: (E)-3-(2,5-difluorophenyl)acrylic acid.
Reduction: Methyl 3-(2,5-difluorophenyl)propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (E)-3-(2,5-difluorophenyl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound is used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl (E)-3-(2,5-difluorophenyl)acrylate depends on its specific application. In chemical reactions, the ester group can undergo nucleophilic attack, leading to the formation of various products. The difluorophenyl group can participate in electrophilic aromatic substitution reactions, where the fluorine atoms influence the reactivity of the aromatic ring.
Comparison with Similar Compounds
Similar Compounds
- Methyl (E)-3-(2,4-difluorophenyl)acrylate
- Methyl (E)-3-(3,5-difluorophenyl)acrylate
- Methyl (E)-3-(2,6-difluorophenyl)acrylate
Uniqueness
Methyl (E)-3-(2,5-difluorophenyl)acrylate is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and physical properties, making it distinct from other difluorophenyl derivatives. The presence of the (E)-configuration in the acrylate moiety also contributes to its unique chemical behavior.
Properties
IUPAC Name |
methyl 3-(2,5-difluorophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c1-14-10(13)5-2-7-6-8(11)3-4-9(7)12/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDJYEPPOANSLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(C=CC(=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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